Tri-O-methyl-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-O-methyl-D-glucal is a derivative of D-glucal, an unsaturated sugar It is characterized by the presence of three methoxy groups attached to the glucal structure
Mechanism of Action
Target of Action
Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of this compound is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .
Result of Action
The result of this compound’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Tri-O-methyl-D-glucal interacts with various enzymes, proteins, and other biomolecules in the cell . It is a building block useful in the synthesis of a range of carbohydrates . The glucal double bond allows other functional groups to be introduced . It can undergo lithiation at -78 °C in THF with t-BuLi to afford a vinyl carbanion, which can be trapped with electrophiles in moderate overall yields .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in various biochemical reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-O-methyl-D-glucal can be synthesized from tri-O-acetyl-D-glucal. The process involves the treatment of tri-O-acetyl-D-glucal with sodium methoxide in methanol, followed by methylation using methyl iodide. The reaction conditions typically involve maintaining the mixture at room temperature for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tri-O-methyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: It undergoes substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and sodium methoxide are commonly used for methylation reactions.
Major Products Formed:
Oxidation: Formation of lactones and other oxidized derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various methylated derivatives.
Scientific Research Applications
Tri-O-methyl-D-glucal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential therapeutic agents.
Industry: this compound is used in the production of biodegradable polymers and other materials.
Comparison with Similar Compounds
Tri-O-acetyl-D-glucal: Another derivative of D-glucal with acetyl groups instead of methoxy groups.
Tri-O-benzyl-D-glucal: A derivative with benzyl groups, showing different reactivity and applications.
Tri-O-methyl-D-arabonolactone: A similar compound with a lactone structure.
Uniqueness: Compared to other glucal derivatives, it offers distinct advantages in synthetic chemistry and material science .
Properties
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPNKKRMNFDQJ-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.